(3-Isopropylpyridin-2-YL)methanol
Overview
Description
(3-Isopropylpyridin-2-YL)methanol: is a chemical compound that belongs to the family of pyridines It is characterized by a pyridine ring substituted with an isopropyl group at the third position and a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-2-YL)methanol typically involves the reaction of 3-isopropylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (3-Isopropylpyridin-2-YL)methanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation: (3-Isopropylpyridin-2-YL)methanone.
Reduction: (3-Isopropylpyridin-2-YL)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (3-Isopropylpyridin-2-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Isopropylpyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- **
(3-Isopropylpyridin-2-YL)methanone: An oxidized form of (3-Isopropylpyridin-2-YL)methanol.
Properties
IUPAC Name |
(3-propan-2-ylpyridin-2-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-5,7,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKTEJRZINVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.